molecular formula C11H21NO4 B554911 (Chloromethyl)polystyrene CAS No. 55844-94-5

(Chloromethyl)polystyrene

Cat. No. B554911
CAS RN: 55844-94-5
M. Wt: 231.29 g/mol
InChI Key: QJCNLJWUIOIMMF-JGVFFNPUSA-N
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Description

(Chloromethyl)polystyrene, also known as Merrifield resin, is a type of polymer that has wide applications in the industry . It is an intermediate of multiple kinds of polymer microspheres . The extent of labeling is approximately 4.3 mmol/g Cl loading, and it has a particle size of 200-400 mesh .


Synthesis Analysis

The synthesis of (Chloromethyl)polystyrene is usually conducted via three methods . In one method, the direct chloromethylation of polystyrene-divinylbenzene (PS-DVB) is conducted using polydivinylbenzene (DVB) microsphere and chloromethyl ether (BCME) as reactants . Methylal, trioxymethylene, and thionyl chloride are applied as reactants . The chlorine content of the obtained (Chloromethyl)polystyrene reached 19% under the catalysis of FeCl3 at 45 °C .


Molecular Structure Analysis

The molecular structure of (Chloromethyl)polystyrene is characterized by the BET and FT-IR . The chloromethyl-functionalized polystyrene is the most commonly used ammonium cation precursor for making anion exchange resins (AER) and membranes (AEM) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (Chloromethyl)polystyrene include the chloromethylation of high cross-linked polystyrene-divinylbenzene (PS-DVB) . The degree of chloromethylation depends on the molar ratio of the reagents and the catalyst used .


Physical And Chemical Properties Analysis

(Chloromethyl)polystyrene has good chemical thermal stability . It has a significant adsorption property, with an adsorption and removal rate of 99% in a Tl+ solution of 1mg/L .

Scientific Research Applications

  • Ion-Exchange Resins : The chloromethylation of polystyrene facilitated significant advancements in ion-exchange resin technology between 1950 and 1955, leading to developments in various syntheses and preparations in organic synthesis and metal catalysts bonded with macromolecules (Montheard, Chatzopoulos, & Camps, 1988).

  • Covalent Scavengers in Medicinal and Environmental Chemistry : Partially quaternized, chloromethylated polystyrene has demonstrated effectiveness as a covalent scavenger in aqueous media, with implications for environmental and medicinal chemistry (Regen et al., 2000).

  • Biologically Active Polymers : Chloromethylated polystyrene has been used as a backbone to construct potentially biologically active structures such as polyphenethylamines, polyphenylacetamides, and polybarbiturates (Gabbay & Zilkha, 1978).

  • Anion Exchange Resins and Membranes : It is commonly used as an ammonium cation precursor for anion exchange resins and membranes, with novel methods enhancing safety and efficiency (Gui et al., 2020).

  • Electron Beam Lithography : Chloromethylated polystyrene has been developed as a high sensitivity and high contrast electron negative resist for electron beam lithography, demonstrating excellent lithographic performances (Imamura et al., 1982).

  • Direct Resolution of Enantiomers : It serves as a precursor for optically active polymers, used for the direct resolution of optical isomers (Kim, Jeon, & Park, 1988).

  • Catalysis : Chloromethylated polystyrene supported ionic liquid has been used as a catalyst in aldol-type coupling reactions (Likhar et al., 2009).

Safety And Hazards

The chloromethylation of polystyrene or styrene involves highly toxic and carcinogenic raw materials, such as chloromethyl ether . Therefore, safety measures should be taken when handling this compound.

Future Directions

The future directions for (Chloromethyl)polystyrene involve the development of safer and more environmentally friendly synthesis methods . There is also potential for the development of porous alkaline stable AER and AEM without using metal catalysts, organic pore-forming agents, and carcinogenic raw materials . The development of (Chloromethyl)polystyrene-based materials with advanced properties is also a promising area of research .

properties

IUPAC Name

(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCNLJWUIOIMMF-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233370
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BOC-D-allo-Isoleucine

CAS RN

55780-90-0, 13139-16-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55780-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Isoleucine, N-((1,1-dimethylethoxy)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
Y Fu, X Huang, S Zhong, WJ Yi, LJ Li - Chemical Papers, 2019 - Springer
… the cross-linked reaction of chloromethyl-polystyrene (Jain et al. … also be obtained via chloromethyl-polystyrene (Moghadam et al. … The synthesis of chloromethyl-polystyrene is usually …
Number of citations: 14 link.springer.com
MJ Farrall, JMJ Frechet - Journal of the American Chemical …, 1978 - ACS Publications
One of the attractive features which has often been associated with the use of solid phases was their ability to provide isolation of reactive sites which afforded a good alternative to the …
Number of citations: 58 pubs.acs.org
Y Zuo, Y Zhang, Y Fu - ChemCatChem, 2014 - Wiley Online Library
A novel solid acid catalyst, sulfonated chloromethyl polystyrene (CP) resin (CP‐SO 3 H‐1.69), was synthesized by partially substituting chlorine groups (Cl) of CP resin with sulfonic …
WT Ford, SA Yacoub - The Journal of Organic Chemistry, 1981 - ACS Publications
… Most researchers obtain chloromethyl polystyrene from commercial sources because the … Chloromethyl polystyrene could be made bychloromethylation of cross-linked polystyrene …
Number of citations: 62 pubs.acs.org
GD Darling, JMJ Frechet - The Journal of Organic Chemistry, 1986 - ACS Publications
By an appropriate sequence of simple and often quantitative chemical steps, reticulated bromopolystyrene or (chloromethyl) polystyrene can be modified to support any of hydroxy, halo, …
Number of citations: 66 pubs.acs.org
Y Shao, H Wan, J Miao, G Guan - Reaction Kinetics, Mechanisms and …, 2013 - Springer
… A chloromethyl polystyrene grafted silica gel (PS-SG) supported 1-(propyl-3-sulfonate) … SEM and FT-IR, it was found that chloromethyl polystyrene had grafted on the surface of silica gel, …
Number of citations: 25 link.springer.com
KS Devaky, VNR Pillai - European polymer journal, 1988 - Elsevier
… In the present method, the bromoacetyl, bromopropionyl and 3-nitro-4-chloromethyl polystyrene resins were converted in one step to the corresponding amino resins. The carbonyl or …
Number of citations: 12 www.sciencedirect.com
J Hu, Q Wang, W Wang, Z Xu, J Fu, Q Xu… - …, 2021 - Wiley Online Library
A stable solid acid catalyst, SCPR140‐1, was synthesized from chloromethyl polystyrene resin (CPR) and used for catalytic pretreatment of corncob in aqueous solution. Under the …
CL Li, ZW Yang, S Wu, ZQ Lei - Reactive and Functional Polymers, 2007 - Elsevier
… incorporated to chloromethyl polystyrene through … chloromethyl polystyrene supported dendritic Sn complexes P-PAMAM-HBA (1.0 ∼ 3.0G)-Sn (II) (where P = chloromethyl polystyrene, …
Number of citations: 20 www.sciencedirect.com
RW Roeske, PD Gesellchen - Tetrahedron Letters, 1976 - Elsevier
(Received in USA 12 July 1976; received in UK for publication 9 August 1976) rn the synthesis of peptides by the solid phase procedure as dewrib& by Mifiald,'the first step involves …
Number of citations: 33 www.sciencedirect.com

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